Technical Whitepaper: 1-(3-Amino-4-methoxyphenyl)ethanone
Technical Whitepaper: 1-(3-Amino-4-methoxyphenyl)ethanone
A Versatile Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
1-(3-Amino-4-methoxyphenyl)ethanone (CAS 6318-64-5), also known as 3'-amino-4'-methoxyacetophenone, is a high-value intermediate in modern medicinal chemistry.[1][2] Its structural duality—combining an electron-rich aniline moiety with an electrophilic acetyl group—makes it a "privileged scaffold" for the divergent synthesis of bioactive heterocycles.[2] This compound serves as a critical building block for kinase inhibitors , GPCR ligands , and antimicrobial agents , specifically through its conversion into quinolines, indoles, and pyrimidines.
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, providing researchers with a self-validating roadmap for its utilization in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
The compound is typically isolated as a crystalline solid.[2] Its solubility profile favors polar organic solvents (DMSO, DMF, Ethanol), making it compatible with standard nucleophilic substitution and condensation workflows.
| Property | Specification |
| IUPAC Name | 1-(3-Amino-4-methoxyphenyl)ethanone |
| Common Synonyms | 3'-Amino-4'-methoxyacetophenone; 2-Methoxy-5-acetylaniline |
| CAS Number | 6318-64-5 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Boiling Point | 340.8°C (at 760 mmHg) |
| Density | 1.121 g/cm³ |
| LogP | 0.9 (approx.)[1][2][3][4] |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Validated Synthetic Protocols
The synthesis of 1-(3-Amino-4-methoxyphenyl)ethanone primarily relies on the chemoselective reduction of its nitro precursor, 1-(4-methoxy-3-nitrophenyl)ethanone (CAS 6277-38-9). The challenge lies in reducing the nitro group (
Method A: Chemoselective Stannous Chloride Reduction (Recommended)
This method is preferred for its high selectivity, avoiding the over-reduction often seen with catalytic hydrogenation.
-
Reaction Type: Bechamp-type Reduction
-
Precursor: 1-(4-methoxy-3-nitrophenyl)ethanone
-
Reagents: SnCl₂·2H₂O (Stannous Chloride Dihydrate), Concentrated HCl, Ethanol.
Protocol:
-
Dissolution: Dissolve 10 mmol (1.95 g) of 1-(4-methoxy-3-nitrophenyl)ethanone in 20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add 50 mmol (11.2 g) of SnCl₂·2H₂O.[2]
-
Acidification: Dropwise add 5 mL of concentrated HCl.
-
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (
) should disappear, replaced by the amine ( ). -
Workup: Cool to room temperature. Neutralize carefully with 10% NaOH solution until pH ~8-9.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[2]
Method B: Iron-Mediated Reduction (Green Alternative)
A cost-effective method suitable for scale-up, utilizing iron powder in acetic acid.[2]
-
Suspend the nitro precursor in 50% aqueous acetic acid.[2]
-
Add Iron powder (3-5 equivalents) portion-wise at 60°C.
-
Stir vigorously for 2 hours.
-
Filter off iron sludge, neutralize filtrate, and extract as above.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathways for the synthesis of CAS 6318-64-5.
Applications in Drug Discovery[1][11][13][14]
1-(3-Amino-4-methoxyphenyl)ethanone functions as a "linchpin" intermediate.[2] Its amino group allows for the construction of nitrogenous heterocycles, while the acetyl group facilitates condensation reactions.
Key Derivatization Pathways
-
Kinase Inhibitor Scaffolds (Enaminones): Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones.[2][5] These are direct precursors to pyrimidines and pyrazoles, motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
-
Mechanism:[5] Condensation of the acetyl methyl group with the acetal.
-
-
Click Chemistry Precursors (Azides): The aromatic amine can be converted to an azide via diazotization followed by sodium azide treatment.[2] The resulting aryl azide is a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.
-
Quinolines (Friedländer Synthesis): Condensation with
-methylene ketones or 1,3-dicarbonyls allows for the formation of substituted quinolines, often used as antimalarial or anticancer agents.[2]
Functionalization Map
Figure 2: Divergent synthesis pathways utilizing CAS 6318-64-5 as a core scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
2.45 ppm (3H, s): Acetyl methyl group (
).[2] -
3.85 ppm (3H, s): Methoxy group (
).[2] -
5.10 ppm (2H, br s): Amino protons (
), exchangeable with D₂O. - 6.90 ppm (1H, d): Aromatic proton ortho to methoxy.[2]
- 7.25 ppm (1H, d): Aromatic proton ortho to acetyl.[2]
- 7.35 ppm (1H, dd): Aromatic proton meta to methoxy.[2]
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 166.08; Observed: ~166.1 m/z.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory during synthesis, particularly when handling SnCl₂ or hydrazine.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 233283, 2-Methoxy-5-acetylaniline. Retrieved from [Link][2]
-
Abu-Shanab, F. A., et al. (2011).[2][5] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. Retrieved from [Link][2]
-
Google Patents. (2015).[2] CN104910038A - 3-Amino-4-methoxy acetanilide preparation method. Retrieved from [2]
Sources
- 1. CAS 6318-64-5: 1-(3-amino-4-methoxyphenyl)ethanone [cymitquimica.com]
- 2. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6318-64-5,3’-Amino-4’-methoxyacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. echemi.com [echemi.com]
- 5. scirp.org [scirp.org]
